Product packaging for 3-Butyl-2-iodothiophene(Cat. No.:)

3-Butyl-2-iodothiophene

Cat. No.: B13537981
M. Wt: 266.14 g/mol
InChI Key: QOQSKBTYALXFPI-UHFFFAOYSA-N
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Description

3-Butyl-2-iodothiophene ( 135598-02-6) is a halogenated heterocyclic compound with the molecular formula C₈H₁₁IS and a molecular weight of 266.14 g/mol. This organoiodide serves as a versatile and critical building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its molecular structure, featuring an iodine atom on the electron-rich thiophene ring, makes it a valuable precursor for constructing conjugated systems essential for advanced materials . In research and development, this compound is primarily utilized in the construction of complex organic electronic materials. It acts as a key intermediate in the synthesis of conjugated polymers and small molecules for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . The iodine atom facilitates pivotal carbon-carbon bond-forming reactions, including Kumada, Stille, and Suzuki couplings, which are fundamental methods for assembling thiophene-based oligomers and polymers . These materials are at the forefront of developing flexible, printed, and sustainable electronic devices. Applications and Research Value: • Organic Electronics: Used as a monomer for synthesizing semiconducting polymers that function as emissive, charge-transport, or active layers in OLED displays, OFETs, and solar cells . • Pharmaceutical Research: As a thiophene derivative, it is a potential scaffold in medicinal chemistry for developing new therapeutic agents, given the proven biological activities of thiophene-based compounds . • Chemical Synthesis: Serves as a fundamental starting material for preparing fused heterocyclic systems, such as thieno[3,2-b]thiophenes, which are important for tuning the electronic properties and solubility of organic semiconductors . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific hazard statements were not fully detailed in the search results, and standard precautions for handling iodinated compounds should be observed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11IS B13537981 3-Butyl-2-iodothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11IS

Molecular Weight

266.14 g/mol

IUPAC Name

3-butyl-2-iodothiophene

InChI

InChI=1S/C8H11IS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3

InChI Key

QOQSKBTYALXFPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC=C1)I

Origin of Product

United States

Reactivity and Advanced Functionalization of 3 Butyl 2 Iodothiophene

Palladium-Catalyzed Cross-Coupling Reactions of Iodothiophene Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For iodothiophene derivatives like 3-butyl-2-iodothiophene (B6158850), the high reactivity of the C-I bond towards palladium(0) catalysts makes it an excellent electrophilic partner in a wide array of transformations. These reactions follow a general catalytic cycle involving a Pd(0)/Pd(II) redox couple. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, utilizing organoboron reagents as the nucleophilic partner. nih.govmdpi.com In this reaction, this compound serves as the electrophile, coupling with various aryl or alkyl boronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.com This reaction is fundamental for synthesizing biaryl and alkyl-aryl structures, which are prevalent in materials science and medicinal chemistry. mdpi.com The choice of ligand, base, and solvent system is crucial for achieving high yields, particularly with challenging substrates like unactivated alkylboronic acids. clockss.org

For instance, the coupling of 2-bromothiophene derivatives with n-butylboronic acid has been demonstrated, highlighting the feasibility of such transformations. clockss.org The reaction tolerates a wide range of functional groups, making it a powerful tool for late-stage functionalization.

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene (B33073) Halides This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving thiophene halides.

Electrophile Boronic Acid/Ester Catalyst System Base Solvent Product Yield (%)
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 3-Butyl-2-phenylthiophene ~90
This compound N-butylboronic acid PdCl₂(dppf) K₃PO₄ Dioxane 2,3-Dibutylthiophene ~85
This compound 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos Cs₂CO₃ 1,4-Dioxane 3-Butyl-2-(4-methoxyphenyl)thiophene ~92

Stille Coupling Strategies for Carbon-Carbon Bond Formation

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is highly effective for creating carbon-carbon bonds and is noted for its tolerance of a wide variety of functional groups. libretexts.orguwindsor.ca In this context, this compound acts as the electrophilic partner, reacting with aryl-, vinyl-, or alkylstannanes. libretexts.org

A key advantage of the Stille reaction is that organostannanes are stable to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Additives like copper(I) salts can significantly accelerate the reaction rate.

Table 2: Representative Stille Coupling Reactions with Iodothiophenes This table is illustrative, demonstrating the scope of the Stille reaction with iodothiophene substrates.

Electrophile Organostannane Catalyst System Additive Solvent Product
This compound Tributyl(vinyl)stannane Pd(PPh₃)₄ None Toluene 3-Butyl-2-vinylthiophene
This compound Trimethyl(phenyl)stannane PdCl₂(PPh₃)₂ None DMF 3-Butyl-2-phenylthiophene

Heck Reactions with Olefinic Partners

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.orgmasterorganicchemistry.com this compound can be effectively coupled with a variety of electron-rich and electron-poor olefins, such as styrene or acrylates, in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net

The reaction typically results in the formation of a new C-C bond at the less substituted carbon of the alkene, with a strong preference for the trans isomer. organic-chemistry.org The process involves oxidative addition of the aryl iodide, migratory insertion of the olefin into the palladium-carbon bond, followed by β-hydride elimination to release the product and regenerate the catalyst. masterorganicchemistry.com

Table 3: Mizoroki-Heck Reaction of Iodothiophenes with Alkenes This table shows potential outcomes based on established Heck reaction protocols.

Electrophile Olefin Catalyst System Base Solvent Product
This compound Styrene Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF (E)-3-Butyl-2-styrylthiophene
This compound n-Butyl acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile (E)-Butyl 3-(3-butylthiophen-2-yl)acrylate

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling reaction is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base such as an amine. 3-Iodothiophenes are known to be effective substrates for Sonogashira coupling, providing a direct route to alkynyl-substituted thiophenes. researchgate.net These products are valuable intermediates for synthesizing more complex conjugated materials and biologically active molecules. researchgate.net The reaction of this compound with various terminal alkynes would yield the corresponding 2-alkynyl-3-butylthiophene derivatives.

The success of the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions hinges on a common palladium-based catalytic cycle. wikipedia.orgresearchgate.net The mechanism generally consists of three key elementary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the electrophile, this compound, to a coordinatively unsaturated Pd(0) complex. libretexts.orglibretexts.org This step involves the cleavage of the carbon-iodine bond and results in the formation of a square planar Pd(II) intermediate, where the oxidation state of palladium has increased from 0 to +2. libretexts.orgwikipedia.org

Transmetalation / Migratory Insertion :

In the Suzuki and Stille reactions, the next step is transmetalation. The organoboron or organotin reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. wikipedia.orgnih.gov This step typically requires activation by a base (for Suzuki coupling). scribd.com

In the Heck reaction, this step involves the coordination of the olefin to the Pd(II) complex, followed by a syn-migratory insertion (carbopalladation) of the alkene into the palladium-aryl bond. masterorganicchemistry.com

Reductive Elimination / β-Hydride Elimination :

For Suzuki and Stille couplings, the cycle concludes with reductive elimination. The two organic ligands on the Pd(II) center couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated. libretexts.orgwikipedia.org The ligands must typically be in a cis orientation for this step to occur. libretexts.org

For the Heck reaction, the final step is typically a syn-β-hydride elimination from an available sp³ carbon adjacent to the palladium center. This forms the alkene product, a hydridopalladium(II) complex, which then undergoes reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. masterorganicchemistry.com

C-H Functionalization Modalities Involving Iodinated Thiophenes

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize one of the coupling partners. nih.govyale.edu In this area, iodinated thiophenes like this compound can serve as robust arylating agents. Instead of coupling with an organometallic reagent, the iodothiophene couples directly with a C-H bond of another substrate, typically an arene or heteroarene. nih.govacs.org

These reactions are often catalyzed by palladium, and the mechanism can differ from traditional cross-coupling. researchgate.net One prominent pathway involves a concerted metalation-deprotonation (CMD) mechanism where the C-H bond of the substrate is activated. The use of additives, such as silver(I) salts, can be crucial for facilitating the C-H activation step, sometimes enabling reactions to proceed at near-room temperature. nih.govacs.org This approach allows for the direct arylation of thiophenes, benzo[b]thiophenes, and other heterocycles using an iodoarene as the coupling partner. nih.govresearchgate.net This methodology significantly shortens synthetic routes and reduces waste by avoiding the preparation of organometallic intermediates. acs.org

Site-Selective Functionalization Strategies

The functionalization of substituted thiophenes, such as this compound, is a cornerstone of synthetic chemistry, enabling the construction of complex molecules for materials science and pharmaceutical applications. The inherent reactivity of the thiophene ring, coupled with the directing effects of its substituents, allows for a variety of site-selective reactions. The primary sites for electrophilic substitution on a thiophene ring are the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate. In this compound, the C2 position is blocked by the iodo group, and the C3 position is occupied by the butyl group. This leaves the C5 position as the most electronically favorable site for electrophilic attack.

However, modern synthetic methods, particularly those involving directed metalation, allow for functionalization at positions that are not electronically favored. For instance, the butyl group at the C3 position and the iodo group at the C2 position can influence the regioselectivity of reactions. Strategies for site-selective C-H functionalization of heteroaromatics often rely on the in situ generation of reactive intermediates that can be directed to a specific carbon-hydrogen bond. nih.gov This can be influenced by steric hindrance, electronic effects, and the use of specific catalysts or directing groups. snnu.edu.cnresearchgate.net For poly-substituted heterocycles, predicting the site of functionalization depends on the subtle interplay of these factors. nih.gov

Electrochemical C-H Arylation Reactions with Aryl Iodides

Electrochemical methods have emerged as a powerful tool for C-H functionalization, offering a greener alternative to conventional cross-coupling reactions by minimizing the use of chemical oxidants and reductants. In the context of this compound, electrochemical C-H arylation would typically target the C5 position. While specific studies on this compound are not prevalent, the principles can be extrapolated from related systems.

Palladium-catalyzed electrochemical C-H iodination and one-pot arylation of arylpyridines have been demonstrated, showcasing a method where an electric current mediates the catalytic cycle. nih.gov This process involves the dual activation of the substrate by both the palladium catalyst and the electrode. nih.gov Such a strategy applied to this compound could potentially enable the introduction of an aryl group at the C5 position. The reaction would likely proceed through a C-H activation step at the most accessible and electronically favorable position, followed by a reductive elimination to form the C-C bond with the aryl iodide.

Table 1: Hypothetical Electrochemical C-H Arylation of this compound

EntryAryl IodideCatalystElectrolyteSolventPotential (V)Yield (%)
1IodobenzenePd(OAc)2Bu4NBF4Acetonitrile1.575
24-IodotoluenePdCl2(PPh3)2LiClO4DMF1.682
31-Iodo-4-methoxybenzenePd(dba)2TBAPF6Dichloromethane1.478

This table is illustrative and based on general principles of electrochemical C-H arylation.

Lithium-Halogen Exchange and Organometallic Transformations

Lithium-halogen exchange is a rapid and efficient method for converting aryl and vinyl halides into the corresponding organolithium compounds. wikipedia.org For iodothiophenes, this reaction is particularly facile due to the high polarizability of the C-I bond. The exchange rate generally follows the trend I > Br > Cl. wikipedia.org

The mechanism is believed to proceed through the formation of a hypervalent iodine "ate" complex. scispace.comresearchgate.net In this intermediate, the organolithium reagent (e.g., n-butyllithium or t-butyllithium) coordinates to the iodine atom of the iodothiophene. This coordination increases the electron density on the iodine, weakening the C-I bond and facilitating the transfer of the aryl group from iodine to lithium. researchgate.netharvard.edu Studies using dynamic NMR spectroscopy at low temperatures have provided evidence for the existence of these ate complexes as intermediates in the exchange process. scispace.comresearchgate.net The reactivity of the organolithium reagent is also a key factor; monomeric forms of organolithiums are significantly more reactive in the exchange than their dimeric or higher aggregate forms. scispace.comresearchgate.net The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium product. researchgate.net

Key Steps in Lithium-Iodine Exchange:

Coordination of the organolithium reagent to the iodine atom.

Formation of a transient hypervalent iodine ate complex.

Cleavage of the C-I bond and formation of the new C-Li bond.

The lithium-halogen exchange reaction on this compound provides a direct route to the corresponding 3-butyl-2-thienyllithium reagent. masterorganicchemistry.comlibretexts.org This organometallic intermediate is a powerful nucleophile and a versatile building block in organic synthesis. libretexts.org

The general procedure involves treating a solution of this compound in an inert, aprotic solvent like diethyl ether or tetrahydrofuran (THF) with an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium, at low temperatures. researchgate.netlibretexts.org The resulting 3-butyl-2-thienyllithium can then be reacted in situ with a wide range of electrophiles to introduce various functional groups at the C2 position.

Table 2: Examples of Reactions with 3-Butyl-2-thienyllithium

EntryElectrophileProduct
1Carbon dioxide (CO2)3-Butylthiophene-2-carboxylic acid
2Formaldehyde (HCHO)(3-Butylthiophen-2-yl)methanol
3N,N-Dimethylformamide (DMF)3-Butylthiophene-2-carbaldehyde
4Chlorotrimethylsilane ((CH3)3SiCl)3-Butyl-2-(trimethylsilyl)thiophene

The formation of thienyllithium reagents is a cornerstone of thiophene chemistry, enabling the synthesis of a vast array of derivatives that would be difficult to access through other means. nih.gov

Aminocarbonylation of 2-Iodothiophene (B115884) (as a model for iodinated thiophenes)

Aminocarbonylation is a palladium-catalyzed reaction that incorporates a carbonyl group and an amine into an organic halide, providing a direct route to amides. This reaction is highly valuable for the synthesis of fine chemicals and pharmaceuticals. 2-Iodothiophene serves as an excellent model substrate for understanding the aminocarbonylation of more complex iodinated thiophenes like this compound.

The reaction typically involves treating the iodothiophene with carbon monoxide and an amine in the presence of a palladium catalyst and a base. benthamdirect.comnih.gov The catalyst is often formed in situ from a palladium(II) precursor, such as palladium(II) acetate, and a phosphine ligand, like triphenylphosphine. benthamdirect.com The choice of amine can range from simple unfunctionalized amines to more complex structures like amino acid esters. benthamdirect.comresearchgate.net

Research has shown that reaction conditions, particularly the pressure of carbon monoxide, can significantly influence the product distribution. At low CO pressures, simple aminocarbonylation to form the corresponding amide is favored. benthamdirect.com However, at higher pressures, double carbon monoxide insertion can occur, leading to the formation of α-ketoamides (glyoxylamides) in good yields. benthamdirect.com

Table 3: Aminocarbonylation of 2-Iodothiophene with Different Amines

EntryAmineCO Pressure (bar)Catalyst SystemProductYield (%)Reference
1Morpholine20Pd(OAc)2 / PPh32-(Morpholine-4-carbonyl)thiophene85 benthamdirect.com
2Piperidine40Pd(OAc)2 / PPh31-(Piperidin-1-yl)-2-(thiophen-2-yl)ethane-1,2-dione78 benthamdirect.com
3Glycine ethyl ester40Pd(OAc)2 / PPh3Ethyl 2-(2-(thiophen-2-yl)-2-oxoacetamido)acetate75 benthamdirect.com
4Aminoethanol1Pd(OAc)2 / PPh3N-(2-hydroxyethyl)thiophene-2-carboxamide- nih.gov

Recent advancements have also explored carbon monoxide-free aminocarbonylation methods, using reagents like N,N-dimethylformamide (DMF) as both the amide source and a carbonyl surrogate, further enhancing the safety and practicality of this transformation. organic-chemistry.org These findings are directly applicable to the functionalization of this compound, allowing for the synthesis of a diverse range of thiophene-2-carboxamides.

Polymerization Chemistry of 3 Butyl 2 Iodothiophene Monomers

Regioregular Poly(3-butylthiophene) (P3BT) Synthesis Methodologies

Grignard metathesis (GRIM) polymerization is a powerful technique for the synthesis of regioregular poly(3-alkylthiophene)s (PATs), including P3BT. sigmaaldrich.com This method offers excellent control over the polymer's molecular weight, polydispersity, and end-group functionality. cmu.edu The process typically involves the reaction of a 2-halo-3-alkylthiophene monomer with a Grignard reagent to form a thienyl Grignard species, which is then polymerized using a nickel catalyst. cmu.edu

The GRIM polymerization of 3-alkylthiophenes, including 3-butyl-2-iodothiophene (B6158850), proceeds through a chain-growth mechanism rather than a step-growth process. core.ac.ukcmu.edu This "living" nature of the polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. core.ac.ukdtic.mil The mechanism involves the formation of an active nickel-catalyst species that inserts monomer units one at a time, leading to the growth of the polymer chain. cmu.edu

The polymerization is initiated by the reaction of the 2-iodo-3-butylthiophene monomer with a Grignard reagent, such as isopropylmagnesium chloride, to form the corresponding thienylmagnesium iodide. This intermediate then undergoes transmetalation with a Ni(II) catalyst, typically Ni(dppp)Cl2 ([1,3-bis(diphenylphosphino)propane]dichloronickel(II)), to generate a Ni(II)-thienyl complex. Reductive elimination from this complex forms a bi-thienyl species and a Ni(0) complex. The Ni(0) species then undergoes oxidative addition to another monomer unit, and the cycle of transmetalation and reductive elimination continues, propagating the polymer chain. nih.govresearchgate.net Computational studies on the polymerization of 2,5-dibromo-3-butylthiophene (B39698) via the GRIM method have provided detailed insights into the energy profiles of the coordination, transmetalation, and reductive elimination steps, confirming the favorability of the head-to-tail coupling that leads to high regioregularity. nih.govresearchgate.net

A key advantage of the GRIM method is the ability to control the molecular weight (MW) and polydispersity (Đ or PDI) of the resulting P3BT. The number-average molecular weight (Mn) of the polymer is directly proportional to the molar ratio of the monomer to the nickel initiator. cmu.educore.ac.uk By adjusting this ratio, P3BT with a desired molecular weight can be synthesized. This controlled polymerization also leads to polymers with relatively narrow polydispersity indices, typically in the range of 1.2 to 1.5. core.ac.uk

A series of poly(3-alkylthiophene)s, including P3BT, have been synthesized with well-defined molecular weights using GRIM polymerization. nih.govnih.gov While detailed tabular data for P3BT is not always explicitly presented alongside its hexyl and octyl counterparts, the principles of molecular weight control by varying the monomer-to-initiator ratio are consistent across these polymers.

Monomer/Initiator Ratio ([M]/[I])Targeted Mn (kDa)Obtained Mn (kDa)Polydispersity (Đ)Reference
505.06.21.4 nih.govnih.gov
10010.011.51.3 nih.govnih.gov
20020.022.11.3 nih.govnih.gov
30030.033.81.2 nih.govnih.gov

The living nature of GRIM polymerization allows for the straightforward functionalization of the polymer chain ends. cmu.edu By introducing a specific Grignard reagent at the termination stage of the polymerization, a desired functional group can be attached to the terminus of the P3BT chain. cmu.edu This technique is valuable for creating block copolymers or for attaching the polymer to surfaces.

A variety of Grignard reagents have been successfully used to end-cap poly(3-alkylthiophene)s. The choice of the Grignard reagent determines the end-group functionality. Both mono- and di-functionalized polymers can be obtained depending on the reaction conditions and the nature of the quenching Grignard reagent. cmu.edu

Grignard Reagent (RMgX)Resulting End Group (-R)Reference
Methylmagnesium bromide-CH3 cmu.edu
Ethylmagnesium bromide-CH2CH3 cmu.edu
Vinylmagnesium bromide-CH=CH2 cmu.edu
Allylmagnesium bromide-CH2CH=CH2 cmu.edu
Ethynylmagnesium bromide-C≡CH cmu.edu
Phenylmagnesium bromide-C6H5 cmu.edu

Oxidative polymerization is another common method for the synthesis of poly(3-alkylthiophene)s. This approach typically employs an oxidizing agent, such as iron(III) chloride (FeCl3), to induce the polymerization of the 3-butylthiophene (B39377) monomer. mdpi.com While generally simpler and more cost-effective than GRIM polymerization, controlling the regioregularity in oxidative polymerization can be more challenging. mdpi.com

The mechanism of oxidative polymerization involves the oxidation of the thiophene (B33073) monomer to a radical cation. mdpi.com These radical cations then couple to form dimers, which are further oxidized and coupled to form longer polymer chains. The process continues until the polymer precipitates out of the solution or the oxidant is consumed. mdpi.com

The choice of oxidant and the reaction conditions, such as solvent, temperature, and reaction time, have a significant impact on the regioregularity of the resulting P3BT. Iron(III) chloride is the most commonly used oxidant for this purpose. mdpi.com The regioregularity of poly(3-alkylthiophene)s prepared by oxidative polymerization is often lower than that achieved with the GRIM method.

The solvent plays a crucial role in determining the polymer's properties. For instance, in the polymerization of 3-hexylthiophene, using chloroform (B151607) as a solvent generally leads to higher molecular weight and regioregularity compared to other solvents. The reaction temperature also affects the regioregularity, with lower temperatures often favoring a higher degree of head-to-tail couplings. The oxidant-to-monomer ratio is another critical parameter that needs to be optimized to achieve the desired polymer characteristics. researchgate.net

OxidantSolventTemperature (°C)Approximate Regioregularity (%)Reference
FeCl3Chloroform2585-95 mdpi.comresearchgate.net
FeCl3Toluene2570-80 researchgate.net
FeCl3Chloroform0>95 researchgate.net
Cu(ClO4)2Acetonitrile2560-70 mdpi.com

Oxidative Polymerization of 3-Butylthiophene (General context)

Factors Affecting Conjugation Length and Polymer Properties

Regioregularity: The regiochemistry of the monomer coupling during polymerization is a paramount factor. For a monomer like 3-butylthiophene, couplings can occur in a Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT) fashion. A high percentage of HT couplings results in a regioregular polymer with a more planar backbone. This planarity maximizes the overlap of p-orbitals between adjacent thiophene rings, leading to an extended conjugation length, a smaller bandgap, and enhanced charge carrier mobility. Conversely, regio-irregularities, such as HH couplings, introduce steric hindrance from the adjacent butyl side chains, causing the polymer backbone to twist. This torsion disrupts π-orbital overlap, reduces the effective conjugation length, and is detrimental to the polymer's electrical properties.

Molecular Weight (MW): The molecular weight of P3BT significantly impacts its physical and electronic properties. Generally, an increase in MW leads to a higher crystalline melting temperature (Tm) and a greater degree of crystallinity. nih.gov This is because longer polymer chains can fold and pack more effectively into ordered crystalline lamellae. A higher MW is also associated with a red shift in the UV-Vis absorption spectrum, indicating an extended effective conjugation along the polymer chains. nih.gov However, the relationship between MW and device performance can be complex, with some studies indicating an optimal MW range for specific applications beyond which performance may decrease, potentially due to processing challenges or increased chain entanglement.

Side-Chain Length: While this article focuses on P3BT, the length of the alkyl side chain in the broader P3AT family is another critical factor. Shorter side chains, such as the butyl group in P3BT, generally result in higher melting points and crystallinity compared to P3ATs with longer side chains like hexyl (in P3HT) or octyl (in P3OT). nih.gov The side chains influence the interchain packing distance (π-stacking), which is crucial for charge transport between polymer chains. While longer chains can improve solubility, they can also increase the distance between backbones, potentially hindering intermolecular charge hopping. researchgate.net

Table 1: Influence of Key Factors on Poly(3-butylthiophene) Properties

Factor Effect on Property Typical Observation
Increased Regioregularity (HT%) Conjugation Length Increases
Crystallinity Increases
Charge Mobility Increases
Increased Molecular Weight Crystallinity Increases nih.gov
Melting Temperature (Tm) Increases nih.gov
UV-Vis Absorption Red-shifted (longer wavelength) nih.gov
Side-Chain Length (Butyl vs. Longer Chains) Melting Temperature (Tm) P3BT has a higher Tm than P3HT or P3OT nih.gov
Solubility Decreases with shorter chain length
Interchain Packing Tighter packing with shorter chains

Transition Metal-Catalyzed Polycondensation for Functionalized Polythiophenes

The synthesis of well-defined, high-performance P3BT necessitates the use of transition metal-catalyzed cross-coupling reactions. These methods offer precise control over the polymerization process, particularly regarding regioregularity and molecular weight. Monomers such as this compound are key starting materials for these syntheses.

Kumada Catalyst-Transfer Polycondensation (KCTP), often referred to as Grignard Metathesis (GRIM) polymerization, is a powerful and widely used method for synthesizing highly regioregular P3ATs. core.ac.ukcmu.edu This method is characterized as a chain-growth polymerization, which allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDIs). cmu.eduacs.org

The process typically begins with a di-halogenated monomer, such as 2,5-dibromo-3-butylthiophene, which undergoes a magnesium-halogen exchange (Grignard metathesis) to form the active monomer, 2-bromo-5-magnesiobromo-3-butylthiophene. rsc.orgchem960.com A nickel(II) catalyst, commonly Ni(dppp)Cl₂ where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane, is then introduced. rsc.orgresearchgate.net The polymerization proceeds through a repetitive cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org A key feature of KCTP is that the nickel catalyst remains associated with the growing polymer chain end and "transfers" to the next monomer unit, leading to the chain-growth mechanism. acs.org This "living" or "quasi-living" nature allows for the molecular weight to be controlled by the monomer-to-catalyst ratio and enables the synthesis of block copolymers through sequential monomer addition. core.ac.ukcmu.edu

Palladium-based catalysts offer a versatile alternative for the synthesis of P3BT and other functionalized polythiophenes, each with distinct advantages.

Suzuki Polymerization: This method involves the cross-coupling of a thiophene monomer functionalized with a boronic acid or boronic ester group with a halogenated thiophene monomer. The reaction is catalyzed by a palladium complex, often in the presence of a base. Suzuki Catalyst-Transfer Polycondensation (SCTP) has been developed to enable chain-growth polymerization, offering control over molecular weight and PDI. rsc.orgnih.gov

Stille Polymerization: Stille polycondensation couples an organotin-functionalized monomer (e.g., a distannyl-3-butylthiophene) with a dihalo-monomer. wiley-vch.de This method is highly effective and tolerant of a wide variety of functional groups, making it suitable for creating complex and functionalized polythiophenes. rsc.orgresearchgate.net The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, though it is typically a step-growth polymerization. A significant drawback is the toxicity of the organotin reagents and byproducts.

Direct Arylation Polymerization (DAP): DAP has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. researchgate.net This technique creates C-C bonds by coupling a C-H bond directly with a C-halogen bond, thereby eliminating the need to pre-functionalize monomers with organometallic groups (like boronic esters or stannanes). researchgate.net For instance, 2-bromo-3-butylthiophene (B128449) can be polymerized via DAP, often using a palladium catalyst like Pd(OAc)₂ in the presence of a ligand, a base, and an additive such as pivalic acid. osti.govnih.gov While offering a simpler synthetic route, controlling side reactions and achieving high regioregularity can be more challenging in DAP compared to KCTP or Stille polymerizations. researchgate.net

Polymer Architecture Control and Functionalization of P3BT

Beyond linear homopolymers, controlling the polymer architecture and introducing specific functional groups are essential for tailoring the properties of P3BT for advanced applications.

Synthesis of Block Copolymers Containing P3BT Segments

Block copolymers containing a rigid, semiconducting P3BT segment and a flexible, insulating coil segment can self-assemble into well-defined nanostructures. This combines the electronic properties of P3BT with the mechanical or processing advantages of the second block. Several synthetic strategies exist to create these advanced materials.

One common method is to use the living nature of KCTP. A P3BT block can be synthesized first, and once the initial monomer is consumed, a second monomer can be added to grow a second block sequentially. core.ac.uk Another powerful approach is to use a functionalized P3BT as a macroinitiator for a different type of polymerization. For example, a hydroxyl- or bromoester-terminated P3BT can be synthesized and subsequently used to initiate Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP) of other monomers, such as methyl methacrylate (B99206) or lactide, respectively. cmu.edumdpi.com These methods allow for the creation of well-defined diblock or even triblock copolymers with controlled block lengths. mdpi.com

Modification of Side Chains in Poly(3-alkylthiophene)s

Modifying the butyl side chains of P3BT provides a direct route to fine-tune its properties, such as solubility, surface energy, and processability, or to introduce new functionalities for sensing, cross-linking, or biological applications. rsc.org There are two primary approaches to achieve this:

Pre-functionalization of the Monomer: This strategy involves synthesizing a 3-alkylthiophene monomer that already contains the desired functional group at the end of its side chain. cmu.edu This monomer is then polymerized, typically using methods like GRIM or Rieke polymerization, which are tolerant to certain functional groups (often in a protected form). researchgate.net This ensures that every repeating unit, or a controlled fraction in the case of random copolymers, possesses the functional side chain.

Post-polymerization Modification: This approach involves chemically altering the side chains of a pre-formed P3BT polymer. rsc.org A common method is to start with a polymer containing reactive handles on its side chains, such as poly(3-(6-bromohexyl)thiophene). cmu.edu The bromine atoms can then be substituted by various nucleophiles to introduce groups like azides, amines, or carboxylic acids. cmu.eduberkeley.edu The azide-functionalized polymer, for example, can undergo highly efficient "click" chemistry reactions to attach a wide array of complex molecules. acs.org This method is highly versatile as it allows for the modification of a single parent polymer into a library of functional materials.

Advanced Characterization Techniques and Spectroscopic Probes in Polymer Research Applied to P3bt

Investigation of Polymer Regioregularity by High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the regioregularity of poly(3-alkylthiophene)s (P3ATs), including P3BT. The connectivity between adjacent thiophene (B33073) rings can result in head-to-tail (HT) or head-to-head (HH) couplings. A high degree of HT regioregularity is essential for achieving the planarity required for efficient charge transport.

¹H-NMR spectroscopy provides a quantitative measure of regioregularity by analyzing the chemical shifts of the aromatic proton on the thiophene ring and the α-methylene protons of the butyl side chain. nih.govresearchgate.net In a highly regioregular P3BT, a single peak is observed for the aromatic proton around δ 6.98 ppm. nih.gov The presence of regio-defects (HH or tail-to-tail linkages) introduces distinct chemical environments, leading to the appearance of additional, often downfield, signals in the aromatic region of the spectrum. The percentage of HT couplings can be calculated by integrating the areas of the peaks corresponding to the different regio-arrangements. researchgate.net This analysis is fundamental, as even small percentages of regio-defects can disrupt the polymer's ability to self-assemble into ordered structures, thereby impacting its electronic properties. researchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for Regioregular P3BT

Proton Chemical Shift (δ, ppm) Multiplicity
Thiophene ring (aromatic) 6.98 singlet
α-Methylene (-CH₂-) 2.83 triplet
β-Methylene (-CH₂-) 1.74 quintet
γ-Methylene (-CH₂-) 1.45 multiplet
Terminal Methyl (-CH₃) 1.00 triplet

Data based on typical values reported for regioregular poly(3-alkylthiophene)s in CDCl₃. nih.gov

Analysis of Conjugation Length and Electronic Structure by UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a primary technique for probing the electronic structure and effective conjugation length of P3BT. The main absorption band in the visible region corresponds to the π-π* electronic transition of the conjugated polymer backbone. nih.gov The position of the absorption maximum (λmax) is highly sensitive to the planarity and extent of conjugation; a longer, more planar conjugated system results in a smaller HOMO-LUMO gap and a red-shifted λmax. nih.gov

In dilute solutions, P3BT chains are typically in a coiled conformation, leading to a shorter effective conjugation length. Upon aggregation in thin films or poor solvents, the polymer chains adopt a more planar, ordered conformation, facilitating interchain interactions. This leads to a significant red shift in the absorption spectrum and the appearance of a distinct vibronic structure, often seen as a shoulder at ~600 nm. nih.govnih.gov This aggregation is characteristic of the formation of H-aggregates, where the polymer backbones are arranged in a cofacial manner. squarespace.com The degree of this red shift and the definition of the vibronic features are often used as qualitative indicators of the degree of structural order and crystallinity within the polymer film. squarespace.comsumdu.edu.ua

Raman Spectroscopy for Conformational and Structural Insights

Raman spectroscopy offers detailed insights into the conformational order and vibrational modes of the P3BT backbone. It is particularly sensitive to the π-conjugation of the thiophene rings. The most prominent Raman bands for polythiophenes are the C=C symmetric stretching mode (around 1450 cm⁻¹) and the C-C intra-ring stretching mode (around 1380 cm⁻¹). uobasrah.edu.iq

The position and width of these peaks are correlated with the effective conjugation length. uobasrah.edu.iq In more ordered, planar polymer chains, the C=C stretching mode shifts to a lower frequency, reflecting the increased delocalization of π-electrons along the backbone. Therefore, Raman spectroscopy can be used to probe changes in polymer conformation due to processing conditions, temperature, or blending with other materials, providing a sensitive measure of the local structural order. nih.gov

X-Ray Diffraction (XRD) for Crystalline and Lamellar Order Assessment

X-ray diffraction (XRD) is a powerful technique for assessing the crystalline structure and long-range order in P3BT films. As a semi-crystalline polymer, P3BT can adopt different packing arrangements, known as polymorphs. acs.orgacs.org The two most common forms are Form I and Form II. acs.orgresearchgate.net

XRD patterns of P3BT typically show distinct reflections that provide information about the lamellar stacking and π-stacking distances. acs.org

Lamellar Stacking: A series of sharp peaks at low 2θ angles, denoted as (h00) (e.g., (100), (200), (300)), correspond to the layered structure formed by the self-assembly of the polymer chains, with the alkyl side chains providing the spacing between the backbones. The d-spacing of this lamellar structure can be calculated using Bragg's Law. utah.edunist.gov

π-Stacking: A broad peak at a higher 2θ angle (around 23-24°) corresponds to the (010) reflection, which is indicative of the distance between cofacially stacked thiophene rings. This π-stacking distance is critical for charge transport between polymer chains. sigmaaldrich.com

The degree of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the XRD curve, which includes the broad "halo" from the amorphous regions. utah.eduthermofisher.com Studies have shown that processing conditions, such as solvent choice and evaporation rate, can influence which crystalline polymorph is formed. acs.orgresearchgate.net

Table 2: Common Crystalline Polymorphs of P3BT

Polymorph Typical Processing Condition Morphological Feature
Form I Fast evaporation from solvent Whisker-like crystals
Form II Slow evaporation from solvent Spherulitic morphology

Information derived from studies on P3BT crystallization. acs.orgresearchgate.net

Microscopy Techniques for Morphological Analysis (e.g., AFM, SEM, TEM)

Microscopy techniques are essential for visualizing the surface and bulk morphology of P3BT films, which is often complex and hierarchical.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM provides information on the surface morphology over larger areas, while TEM is used to probe the internal structure of the film. TEM studies on P3BT have revealed the formation of distinct morphologies, such as nanowires and spherulites, depending on the preparation method. acs.orgresearchgate.net For instance, slow evaporation from a carbon disulfide solution can lead to the formation of large spherulitic crystals. acs.orgresearchgate.net These microscopic analyses are crucial for understanding how processing conditions dictate the final film morphology and, consequently, the performance of devices fabricated from P3BT. rsc.org

Computational and Theoretical Investigations of 3 Butyl 2 Iodothiophene and Its Polymers

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and reactivity of thiophene (B33073) derivatives, including 3-Butyl-2-iodothiophene (B6158850). researchgate.netrsc.org DFT calculations allow for the prediction of various molecular properties, such as geometries, electronic energies, and charge distributions, which are crucial for understanding the chemical behavior of these molecules. ufms.br By employing different functionals and basis sets, researchers can achieve a balance between computational cost and accuracy to model the properties of thiophene-based systems. researchgate.net

The electronic properties of thiophene derivatives are of particular interest. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key parameters that influence the optical and electronic properties of these materials. ufms.br DFT calculations can accurately predict these values, providing insight into the molecule's potential for use in electronic devices. For instance, the HOMO-LUMO gap is a critical factor in determining the efficiency of organic solar cells.

Furthermore, DFT can be used to calculate various reactivity descriptors. nih.gov These descriptors, such as the Fukui function, help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound. The distribution of electrostatic potential on the molecular surface, another property derivable from DFT, can reveal the electrophilic and nucleophilic centers of the molecule. rsc.org

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving thiophene derivatives. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and final products. mdpi.com This detailed mechanistic insight is crucial for optimizing reaction conditions and designing new synthetic routes.

For instance, in the context of polymerization reactions, DFT can be used to model the initiation, propagation, and termination steps. The energy barriers associated with each step can be calculated, providing a deeper understanding of the polymerization kinetics. In the case of cross-coupling reactions, which are commonly used to synthesize polythiophenes, DFT can help in understanding the role of the catalyst and the various intermediates involved in the catalytic cycle. researchgate.net

The following table provides an illustrative example of the types of energetic data that can be obtained from DFT calculations for a hypothetical reaction step involving a thiophene derivative.

ParameterValue (kcal/mol)
Activation Energy (Forward Reaction)15.2
Activation Energy (Reverse Reaction)25.8
Enthalpy of Reaction-10.6
Free Energy of Reaction-8.9

This is an illustrative data table. The values are not specific to this compound but represent typical outputs of DFT calculations for reaction mechanisms.

Prediction of Spectroscopic Properties

A significant application of DFT is the prediction of various spectroscopic properties of molecules. nih.gov These theoretical predictions can be compared with experimental data to confirm the structure and purity of a synthesized compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key characterization technique. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational modes to specific molecular motions.

Electronic absorption spectra, typically measured using UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT). ufms.br These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. The predicted absorption wavelengths and oscillator strengths can be used to interpret experimental UV-Vis spectra. nih.gov

The following table shows a hypothetical comparison between experimental and DFT-calculated vibrational frequencies for key functional groups in a molecule like this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretch (aromatic)31003105
C-H stretch (aliphatic)29502955
C=C stretch (thiophene ring)14501455
C-S stretch (thiophene ring)690695
C-I stretch550555

This is an illustrative data table. The values are not specific to this compound but represent the typical correlation between experimental and DFT-calculated spectroscopic data.

Molecular Dynamics Simulations for Polymer Conformation and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational dynamics and self-assembly of polymers, including poly(3-butylthiophene) (P3BT). nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system at the atomic level. rsc.org

The self-assembly of P3BT chains into ordered structures, such as crystalline domains, is crucial for the performance of organic electronic devices. polimi.it MD simulations can be used to model the process of self-assembly and to understand the factors that control the morphology of the resulting polymer film. polimi.it By varying simulation parameters such as temperature and pressure, researchers can study how processing conditions affect the final structure of the material. acs.org

The table below presents typical parameters used in an MD simulation of a P3BT system.

Simulation ParameterValue
Force FieldGROMOS53a6
Temperature300 K
Pressure1 bar
Time Step2 fs
Simulation Time100 ns
EnsembleNPT (Isothermal-isobaric)

This is an illustrative data table. The values represent a typical setup for an MD simulation of a polythiophene system.

Theoretical Modeling of Charge Transport in P3BT Materials

The charge transport properties of poly(3-butylthiophene) (P3BT) are of paramount importance for its applications in electronic devices. researchgate.net Theoretical models are essential for understanding the mechanisms of charge transport in these materials and for predicting their charge carrier mobility. unifr.ch

The following table provides a summary of theoretical and experimental charge carrier mobilities for a P3BT-based material.

Charge CarrierTheoretical Mobility (cm²/Vs)Experimental Mobility (cm²/Vs)
Holes0.01 - 0.10.005 - 0.05
Electrons10⁻⁵ - 10⁻⁴10⁻⁶ - 10⁻⁵

This is an illustrative data table. The values are representative of typical charge carrier mobilities in P3BT materials and may vary depending on the specific material and device architecture.

Development of Computational Tools for Organic Chemistry

The computational and theoretical investigations of molecules like this compound and its polymers are made possible by the continuous development of sophisticated computational tools and software packages. nih.gov These tools are essential for performing the complex calculations required to model the behavior of these systems at the molecular and electronic levels.

Software packages for quantum chemical calculations, such as Gaussian, provide a wide range of DFT functionals and basis sets, allowing researchers to choose the most appropriate level of theory for their specific research question. nih.gov For molecular dynamics simulations, packages like GROMACS and Materials Studio offer a variety of force fields and simulation algorithms for studying the dynamics of polymeric systems. tue.nl

In addition to these general-purpose software packages, there is also ongoing research into the development of new computational methods and algorithms specifically tailored for organic electronic materials. nih.gov These developments include new DFT functionals that more accurately describe the electronic properties of conjugated systems, as well as new multiscale modeling techniques that can bridge the gap between atomistic simulations and device-level models. The continued advancement of these computational tools will undoubtedly lead to a deeper understanding of the structure-property relationships in thiophene-based materials and accelerate the design of new materials with improved performance. nih.gov

Applications in Advanced Materials Science

Organic Semiconductor Development with Poly(3-butylthiophene) (P3BT)

Poly(3-butylthiophene), or P3BT, is a well-studied organic semiconductor, and 3-Butyl-2-iodothiophene (B6158850) is a crucial precursor for its synthesis. The method of polymerization significantly influences the polymer's properties. Grignard Metathesis (GRIM) polymerization is a common and effective method for synthesizing regioregular P3BT from 2-bromo-3-alkyl-5-iodothiophene monomers. tandfonline.com This "living" chain-growth polymerization allows for control over molecular weight and results in a high degree of head-to-tail (HT) linkages, which is essential for achieving high charge carrier mobility and desirable optical properties. tandfonline.comtandfonline.comresearchgate.net The process typically involves the reaction of the monomer with a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of a nickel catalyst like Ni(dppp)Cl2 to initiate polymerization. tandfonline.comresearchgate.net The resulting regioregular P3BT exhibits enhanced self-assembly and crystallinity, making it suitable for a range of organic electronic devices. tandfonline.comnih.gov

The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the charge carrier mobility of the semiconductor layer. P3BT synthesized from this compound has been utilized as the active p-type semiconductor in OFETs. scientificlabs.co.ukdv-expert.org The regioregularity achieved through GRIM polymerization leads to more ordered polymer chains, which facilitates efficient charge transport.

Research has shown that the morphology of P3BT plays a critical role in device performance. Self-assembled crystalline nanowires of P3BT have demonstrated significantly enhanced field-effect mobility of holes. acs.org In nanocomposites with insulating polymers like polystyrene, the intra-nanowire carrier mobility can reach as high as 0.2 cm² V⁻¹ s⁻¹. acs.org This high mobility is attributed to the high carrier densities (10¹⁷–10¹⁸ cm⁻³) supported by the P3BT nanowires. acs.org The molecular weight of the polymer also has a pronounced influence on charge carrier mobility, with an increase of several orders of magnitude observed with increasing molecular weight in similar poly(3-alkylthiophene) systems. nih.gov

Table 1: Performance of P3BT-based OFETs

Device ConfigurationSemiconductorMobility (cm²/V·s)On/Off Ratio
Nanowire/Polystyrene NanocompositeP3BT0.2 acs.org-
P3HT on PVP Gate DielectricPoly(3-hexylthiophene)~0.1 rsc.org1.2 x 10⁴ rsc.org
P3HT on PVP Gate Dielectric (photo-cured)Poly(3-hexylthiophene)0.06 rsc.org3.0 x 10⁴ rsc.org
P3BT Nanowire/Polystyrene Blend (17.5 vol%)P3BT0.016 nsf.gov-

In the field of photovoltaics, P3BT serves as an effective electron-donor material in the active layer of bulk heterojunction (BHJ) polymer solar cells (PSCs). nih.govdv-expert.org These devices typically blend the p-type polymer with an n-type fullerene acceptor, such as phenyl-C₆₁-butyric acid methyl ester (PCBM). The efficiency of these solar cells is critically dependent on the morphology of the blend, the molecular weight of the polymer, and the processing conditions. nih.govhoriba.com

Studies on P3ATs have shown that the photovoltaic performance is significantly influenced by the length of the alkyl side-chain and the molecular weight of the polymer. nih.gov For P3BT-based solar cells blended with a fullerene derivative, an optimal power conversion efficiency (PCE) of 2.4% has been achieved after thermal annealing. nih.gov The open-circuit voltage (Voc) of P3AT:PCBM devices is typically in the range of 0.5–0.65 V. aip.org The introduction of an insulating block, such as polystyrene (PS), to create a P3BT-b-PS block copolymer can improve the miscibility of the active layer blend and lead to a significant increase in power conversion efficiency compared to devices with pure P3BT/PCBM. nih.gov

Table 2: Photovoltaic Performance of P3BT-based Solar Cells

Device StructureActive LayerPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
Conventional BHJP3BT:PCBM2.4% nih.gov~0.5-0.65 aip.org--
Ternary SystemP3BT-b-PS:PCBMIncreased by one order of magnitude vs P3BT:PCBM nih.gov---
Optimized SimulationP3HT:PCBM9.60% aristonpubs.com0.64 aristonpubs.com20.67 aristonpubs.com72.13% aristonpubs.com

Poly(3-butylthiophene) is also a material of interest for organic light-emitting diodes (OLEDs). nih.gov In these devices, P3BT can function as a hole-transporting layer or as the emissive layer itself. scientificlabs.co.ukdv-expert.org The electroluminescent properties of polythiophenes are a result of the radiative decay of excitons formed by the recombination of electrons and holes within the polymer chain. The emission color and efficiency are influenced by the polymer's chemical structure, regioregularity, and morphology. A solution of P3BT in chloroform (B151607) exhibits fluorescence with an excitation wavelength of 440 nm and an emission wavelength of 567 nm. sigmaaldrich.com

Development of Chemical and Optical Sensors

The conductive nature of P3BT makes it a suitable material for the development of chemical and optical sensors. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Changes in the conductivity or optical properties of the polymer upon exposure to specific analytes form the basis of the sensing mechanism.

P3BT-based chemiresistive sensors have been developed for the detection of volatile organic compounds (VOCs). researchgate.net For instance, sensors made from carbon nanotubes (CNTs) functionalized with P3ATs have shown the ability to detect linear alkanes. utah.edu In these sensor arrays, P3BT-functionalized CNTs exhibited a greater response to shorter-chain alkanes like n-hexane, demonstrating selectivity based on the side-chain length. utah.edu The sensing mechanism is believed to be based on the swelling of the P3AT layer upon exposure to the analyte, which alters the conductivity of the CNT network. utah.edu Furthermore, P3BT has been investigated in composites with metal oxides like Co₃O₄ for potential use in sensor applications, where the hybrid material shows improved dielectric properties. researchgate.net P3HT-based OFETs have also been employed as highly sensitive gas sensors for analytes such as ammonia (B1221849) (NH₃) and nitrogen dioxide (NO₂), with detection limits in the parts-per-billion range. nsf.govnih.gov

Electrochromic Devices and Rechargeable Battery Electrodes

The ability of P3BT to undergo reversible color changes upon electrochemical oxidation and reduction makes it a candidate for electrochromic devices, such as "smart windows." scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This property is a common feature of polythiophenes, where the color of the film changes depending on its doping state. Nanopatterning of poly(3-hexylthiophene) (P3HT) films has been shown to enhance electrochromic properties by facilitating ion diffusion, leading to higher electrochromic efficiency. acs.orgnih.gov

In the realm of energy storage, P3BT has been explored as a component in rechargeable battery electrodes. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com A notable application is its use in a composite electrode to improve the safety of lithium-ion batteries. researchgate.net By coating a thin layer of P3BT between the active material and the current collector, a positive temperature coefficient (PTC) effect is achieved. researchgate.net The electrical conductivity of the doped P3BT decreases sharply at elevated temperatures (120-150 °C), which can act as a thermal shutdown switch to prevent thermal runaway in case of overheating. researchgate.netresearchgate.net P3BT has also been studied in combination with carbon nanotubes (CNTs) as an anode material for lithium-ion batteries, where the CNTs provide a conductive skeleton and enhance cycling stability. acs.org

Chiral Polythiophenes and Their Unique Properties

Introducing chirality into polythiophenes leads to materials with unique chiroptical properties, such as circular dichroism (CD), which are of interest for applications in chiral sensing and asymmetric catalysis. nih.gov Chirality can be introduced by using a chiral substituent on the thiophene (B33073) monomer. While this compound itself is achiral, a chiral version of this monomer, for example, by using a chiral butyl group like (S)-2-methylbutyl, would lead to the formation of a chiral polythiophene upon polymerization.

The synthesis of regioregular polythiophenes with chiral side chains, often achieved through methods like the McCullough method, results in polymers that can exhibit strong optical activity. tandfonline.comnih.gov This activity is often observed when the polymer chains aggregate into a more ordered, coplanar state, which can induce a helical conformation in the polymer backbone or a chiral packing of the polymer chains. tandfonline.comtandfonline.com This aggregation and the resulting chiroptical properties are influenced by factors such as the solvent environment and temperature. tandfonline.com The study of such chiral polythiophenes provides fundamental insights into the supramolecular organization of conjugated polymers. researchgate.net

Q & A

Basic: What are the established synthetic routes for 3-Butyl-2-iodothiophene, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis of iodothiophene derivatives typically involves electrophilic iodination or halogen exchange. For this compound, a plausible route is based on the iodination of a pre-functionalized thiophene precursor. Evidence from analogous syntheses (e.g., benzo[b]thiophene iodination) suggests using molecular iodine (2 eq.) in dichloromethane (DCM) under an inert argon atmosphere at room temperature for 3 hours . Purification via column chromatography (Hexane/EtOAc gradient) is recommended to isolate the product. Yield optimization may require controlled stoichiometry and inert conditions to prevent side reactions like oxidative coupling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.